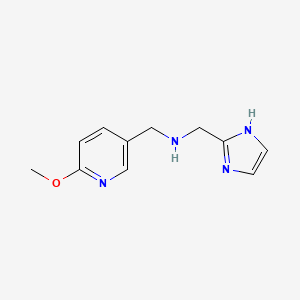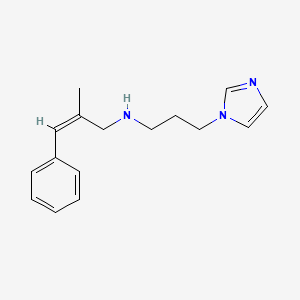
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor that is involved in various physiological processes. MRS2500 has been used in scientific research to investigate the role of P2Y1 receptors in different biological systems.
作用机制
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine works by selectively blocking the activation of P2Y1 receptors by their ligands, such as ADP and ATP. P2Y1 receptors are involved in various signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. By blocking P2Y1 receptor activation, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can modulate these signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been shown to have various biochemical and physiological effects, depending on the system being studied. In platelets, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine inhibits ADP-induced platelet aggregation and reduces thrombus formation. In the brain, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine inhibits the release of neurotransmitters such as glutamate and GABA, which can affect synaptic transmission and plasticity. In the immune system, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can modulate the activation of immune cells such as macrophages and T cells.
实验室实验的优点和局限性
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has several advantages for use in scientific research. It is a highly selective antagonist of the P2Y1 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine is also available in high purity and yield, making it suitable for use in various experimental systems.
However, there are also limitations to the use of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine in scientific research. For example, it may not be suitable for use in vivo due to its limited bioavailability and rapid metabolism. In addition, the effects of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine may be influenced by other factors such as the concentration of endogenous ligands and the presence of other receptors.
未来方向
There are several future directions for the use of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine in scientific research. One area of interest is the role of P2Y1 receptors in the regulation of inflammation and immune responses. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been shown to modulate immune cell activation and cytokine production, suggesting that it may have potential therapeutic applications in inflammatory diseases.
Another area of interest is the role of P2Y1 receptors in the regulation of synaptic plasticity and cognitive function. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been shown to affect neurotransmitter release and synaptic transmission, suggesting that it may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In conclusion, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine is a selective antagonist of the P2Y1 receptor that has been used in scientific research to investigate the role of this receptor in various biological systems. Its specific modulation of P2Y1 receptor signaling pathways has led to insights into the mechanisms underlying platelet aggregation, neurotransmitter release, and immune cell activation. While there are limitations to its use in scientific research, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has potential applications in the treatment of inflammatory and neurological disorders.
合成方法
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can be synthesized using a multistep process that involves the reaction of 2-chloromethylimidazole with 6-methoxypyridine-3-carbaldehyde, followed by reduction and further chemical modifications. The final product is obtained in high purity and yield, making it suitable for use in scientific research.
科学研究应用
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been used in various scientific studies to investigate the role of P2Y1 receptors in different biological systems, including the cardiovascular, nervous, and immune systems. For example, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been used to study the effects of P2Y1 receptor activation on platelet aggregation, which is important in the formation of blood clots. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has also been used to investigate the role of P2Y1 receptors in the regulation of neurotransmitter release in the brain.
属性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-3-2-9(7-15-11)6-12-8-10-13-4-5-14-10/h2-5,7,12H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUQVZVUCSMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)


![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)
![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)

![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)